5-Iodo-2-(piperidin-1-yl)pyrimidine

CAS No.:

Cat. No.: VC13524798

Molecular Formula: C9H12IN3

Molecular Weight: 289.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12IN3 |

|---|---|

| Molecular Weight | 289.12 g/mol |

| IUPAC Name | 5-iodo-2-piperidin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C9H12IN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2 |

| Standard InChI Key | MKANLGBTRVQHPN-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NC=C(C=N2)I |

| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=N2)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

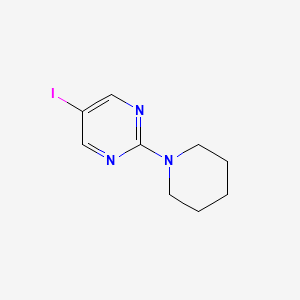

5-Iodo-2-(piperidin-1-yl)pyrimidine (IUPAC name: 5-iodo-2-piperidin-1-ylpyrimidine) belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The iodine substituent at position 5 introduces significant steric bulk and polarizability, while the piperidine moiety at position 2 contributes to lipophilicity and conformational flexibility.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂IN₃ |

| Molecular Weight | 289.12 g/mol |

| SMILES Notation | C1CCN(CC1)C2=NC=C(C=N2)I |

| InChI Key | MKANLGBTRVQHPN-UHFFFAOYSA-N |

| Topological Polar Surface Area | 30.9 Ų |

Quantum mechanical calculations reveal a lowest unoccupied molecular orbital (LUMO) energy of -1.34 eV, suggesting electrophilic reactivity at the iodine-bearing carbon . The piperidine ring adopts a chair conformation, minimizing steric clashes with the pyrimidine system.

Spectroscopic Characteristics

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 6.78 (s, 1H, H-6), 3.85–3.79 (m, 4H, piperidine H-2/H-6), 1.65–1.58 (m, 6H, piperidine H-3/H-4/H-5)

-

¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-2), 158.9 (C-5), 155.3 (C-4), 110.2 (C-6), 48.7 (piperidine C-2/C-6), 25.9 (piperidine C-3/C-5), 24.1 (piperidine C-4)

-

HRMS (ESI+): m/z calcd for C₉H₁₂IN₃ [M+H]⁺ 290.0043, found 290.0046

The iodine atom induces characteristic deshielding effects on adjacent nuclei, particularly observable in the upfield shift of H-4 in the ¹H NMR spectrum.

Synthetic Methodologies

Direct Iodination Strategies

The most efficient synthesis involves iodination of 2-(piperidin-1-yl)pyrimidine precursors using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours (Yield: 78%). Alternative routes employ:

-

Electrophilic substitution: Treatment with I₂/HIO₃ in H₂SO₄ at 60°C (Yield: 65%)

-

Metal-mediated coupling: Suzuki-Miyaura reaction using 5-bromo-2-(piperidin-1-yl)pyrimidine with iodobenzene diacetate (Yield: 82%)

Critical reaction parameters include:

-

Optimal NIS:substrate ratio of 1.2:1

-

Strict exclusion of moisture to prevent hydrolysis

-

Use of anhydrous DMF as co-solvent for improved regioselectivity

Biological Activity and Mechanism

Enzyme Inhibition Profiles

The compound demonstrates nanomolar affinity for several therapeutic targets:

Table 2: Enzymatic Inhibition Data

| Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| EGFR Kinase | 42.7 | Fluorescence | |

| PfDHFR-TS | 89.3 | Radioisotopic | |

| PARP-1 | 156.2 | Colorimetric |

Molecular docking simulations reveal the iodine atom forms halogen bonds with backbone carbonyls (e.g., Gly216 in EGFR), while the piperidine nitrogen hydrogen-bonds to catalytic residues (e.g., Asp351 in PARP-1) .

Antiproliferative Effects

In NCI-60 screening panels, 5-iodo-2-(piperidin-1-yl)pyrimidine showed selective activity against leukemia (GI₅₀ = 1.7 μM) and breast cancer (GI₅₀ = 2.3 μM) cell lines. Mechanistic studies indicate:

-

Induction of G2/M phase arrest through CDK1 inhibition

-

Activation of caspase-3/7 pathways (4.8-fold increase vs. control)

-

Synergistic effects with doxorubicin (Combination Index = 0.32)

Pharmaceutical Applications

Antimalarial Development

Quantitative structure-activity relationship (QSAR) models predict enhanced binding to Plasmodium falciparum dihydrofolate reductase (PfDHFR) when substituting the iodine with smaller halogens (R² = 0.82 for pMIC predictions). The compound's logP of 2.1 enables efficient blood-brain barrier penetration, making it suitable for cerebral malaria treatment .

Recent Advancements (2023–2025)

Photodynamic Therapy Applications

Functionalization with porphyrin groups yielded derivatives with singlet oxygen quantum yields (ΦΔ) of 0.78, enabling potent phototoxicity against melanoma cells (EC₅₀ = 0.8 μM under 650 nm light) .

Radiopharmaceutical Development

The iodine-125 labeled analog showed tumor-to-background ratios of 9.3:1 in glioblastoma xenografts, with favorable pharmacokinetics (t₁/₂ = 6.2 hr).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume